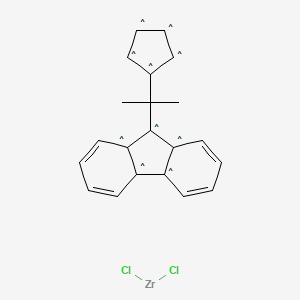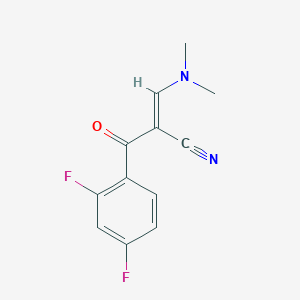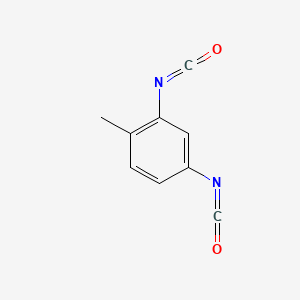
Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride is an organometallic compound with the chemical formula C21H17Cl2Zr. It is a solid compound that appears white to pale yellow in color and is insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is commonly used as a catalyst in organic synthesis, particularly in polymerization reactions .
Méthodes De Préparation
The synthesis of Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride typically involves the reaction of cyclopentadiene and fluorenyl derivatives with zirconium tetrachloride. One common method includes the following steps :
Preparation of cyclopentadienyl and fluorenyl ligands: These ligands are synthesized separately through standard organic synthesis techniques.
Formation of the zirconium complex: The ligands are then reacted with zirconium tetrachloride in the presence of a base, such as sodium hydride, under controlled temperature and reaction conditions.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the final compound.
Analyse Des Réactions Chimiques
Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of polymers such as polypropylene[][3].
Hydrogenation: It can catalyze hydrogenation reactions, where hydrogen is added to unsaturated organic compounds.
Cyclization: It facilitates cyclization reactions, forming cyclic compounds from linear precursors.
Common reagents used in these reactions include methylaluminoxane (MAO) as a co-catalyst and various olefins as substrates. The major products formed from these reactions are high molecular weight polymers and cyclic organic compounds[3][3].
Applications De Recherche Scientifique
Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride exerts its catalytic effects involves the activation of the zirconium center by a co-catalyst, such as methylaluminoxane (MAO). This activation creates a highly reactive cationic species that can coordinate with olefin substrates, facilitating their polymerization through a series of insertion and propagation steps . The molecular targets involved in this process are the olefin monomers, which are converted into polymer chains through the catalytic cycle .
Comparaison Avec Des Composés Similaires
Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride is unique due to its bridged ligand structure, which provides high catalytic activity and selectivity. Similar compounds include:
Cyclopentadienyl zirconium dichloride: Lacks the fluorenyl ligand, resulting in different catalytic properties.
Fluorenyl zirconium dichloride: Lacks the cyclopentadienyl ligand, also leading to different reactivity and selectivity.
These similar compounds highlight the importance of the specific ligand structure in determining the catalytic behavior and applications of the compound .
Propriétés
InChI |
InChI=1S/C21H18.2ClH.Zr/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOIFGAMWSKLBG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([C]1[CH][CH][CH][CH]1)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)

![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)



